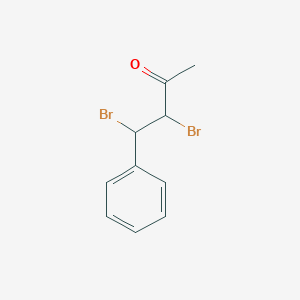

3,4-Dibromo-4-phenyl-2-butanone

Description

Contextualization within Halogenated Organic Ketones

Halogenated organic ketones are a class of organic compounds that contain a carbonyl functional group (C=O) and at least one halogen atom (F, Cl, Br, I) bonded to a carbon atom. msu.edu The presence of both the carbonyl group and a halogen imparts unique reactivity to these molecules. The position of the halogen relative to the carbonyl group is crucial and is often designated by Greek letters (α, β, γ, etc.), with the α-carbon being adjacent to the carbonyl group. wikipedia.org

3,4-Dibromo-4-phenyl-2-butanone is an example of a dihalogenated ketone, with bromine atoms at the α- and β-positions relative to the phenyl group, and at the α'- and β'-positions relative to the methyl ketone group. The reactivity of halogenated ketones is significantly influenced by the position of the halogen. For instance, α-halo ketones are particularly reactive in Sₙ2 displacement reactions. libretexts.org The electron-withdrawing nature of the halogens can also increase the acidity of the α-hydrogens, making them susceptible to further reactions. libretexts.org

The industrial importance of halogenated organic compounds is vast, with applications in the production of polymers, pesticides, and fire retardants. noaa.gov While many high-molecular-weight halogenated compounds are nonflammable, lower-molecular-weight haloalkanes can be highly flammable. noaa.gov

Significance in Synthetic Organic Chemistry Research

This compound serves as an important intermediate in organic synthesis. chemicalbook.com Its significance lies in its versatile reactivity, stemming from the presence of multiple functional groups. The two bromine atoms are leaving groups, and their positions allow for a variety of subsequent chemical transformations.

Research has shown that α-halo ketones are valuable precursors for the synthesis of many other compounds. wikipedia.org They can react with nucleophiles to create a diverse array of products. wikipedia.org The synthesis of this compound is typically achieved through the bromination of 4-phenyl-3-buten-2-one (B7806413) in a solvent like carbon tetrachloride, a process that should be carried out away from direct sunlight. chemicalbook.com The resulting product can then be purified by recrystallization from methanol (B129727). chemicalbook.com

The study of reactions involving compounds like this compound contributes to the development of new synthetic methodologies. For example, the reactions of α-halo ketones have been extensively investigated, leading to important named reactions like the Favorskii rearrangement, which converts α-halo ketones into esters. libretexts.org

Properties

CAS No. |

6310-44-7 |

|---|---|

Molecular Formula |

C10H10Br2O |

Molecular Weight |

305.99 g/mol |

IUPAC Name |

3,4-dibromo-4-phenylbutan-2-one |

InChI |

InChI=1S/C10H10Br2O/c1-7(13)9(11)10(12)8-5-3-2-4-6-8/h2-6,9-10H,1H3 |

InChI Key |

DQQMRIMUYWACAY-UHFFFAOYSA-N |

SMILES |

CC(=O)C(C(C1=CC=CC=C1)Br)Br |

Canonical SMILES |

CC(=O)C(C(C1=CC=CC=C1)Br)Br |

Other CAS No. |

6310-44-7 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Dibromo 4 Phenyl 2 Butanone

Direct Bromination Approaches

Direct bromination involves the addition of a brominating agent across the double bond of benzylideneacetone (B49655). This can be achieved through several methods, primarily differing in the source of bromine and the solvent system employed.

The addition of bromine to α,β-unsaturated ketones is a well-established reaction in organic chemistry. masterorganicchemistry.comlibretexts.org The reaction proceeds via an electrophilic addition mechanism, where the electron-rich double bond attacks a bromine molecule, leading to the formation of a bromonium ion intermediate. This intermediate is then attacked by a bromide ion to yield the dibrominated product. masterorganicchemistry.com

A common and traditional method for the synthesis of 3,4-Dibromo-4-phenyl-2-butanone involves the direct addition of molecular bromine (Br₂) to a solution of benzylideneacetone in a halogenated solvent. orgsyn.org Solvents such as carbon tetrachloride, chloroform, or carbon disulfide are frequently used for this purpose. orgsyn.org

The reaction is typically performed by dissolving benzylideneacetone in the chosen solvent and then adding a solution of bromine, also in the same solvent, dropwise. orgsyn.org The reaction is often conducted at reduced temperatures, such as in an ice-water bath, to control the reaction rate and minimize side reactions. orgsyn.org Strong sunlight is avoided as it can promote substitution reactions. orgsyn.org The progress of the reaction can be monitored by the disappearance of the characteristic reddish-brown color of bromine. orgsyn.org The dibrominated product, being less soluble, often precipitates from the reaction mixture and can be collected by filtration. orgsyn.org

Table 1: Synthesis of this compound using Molecular Bromine

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Benzalacetone | Bromine | Carbon Tetrachloride | 10-20°C | 52-57% | orgsyn.org |

| Benzalacetone | Bromine | Chloroform | Not specified | Not specified | orgsyn.org |

| Benzalacetone | Bromine | Carbon Disulfide | Not specified | Not specified | orgsyn.org |

N-Bromosuccinimide (NBS) serves as a convenient and safer alternative to molecular bromine for bromination reactions. sci-hub.sewikipedia.orgmasterorganicchemistry.com It is a versatile reagent used for various brominations, including electrophilic additions to alkenes. wikipedia.orgorganic-chemistry.org In the context of α,β-unsaturated ketones, NBS can provide a source of electrophilic bromine. acs.orgcommonorganicchemistry.com

The reaction with NBS is typically carried out in a suitable solvent. While NBS is often used for radical brominations at allylic and benzylic positions under UV irradiation or with a radical initiator, it can also be used for electrophilic bromination of double bonds. wikipedia.orglibretexts.org For the synthesis of this compound, NBS can be used, and its reaction with benzylideneacetone has been noted as a method for its preparation. orgsyn.org The reaction conditions, such as the solvent and the potential need for a catalyst or initiator, can influence the outcome and selectivity of the bromination. organic-chemistry.orgacs.org

Catalytic Systems in Dibromination

To improve reaction rates, yields, and selectivity, various catalytic systems have been explored for the bromination of α,β-unsaturated ketones.

Lewis acids can catalyze the bromination of α,β-unsaturated ketones by activating the carbonyl group. nih.govrsc.org This activation increases the electrophilicity of the β-carbon, potentially facilitating the addition of bromine. While the Friedel-Crafts acylation, which uses Lewis acids like aluminum chloride, is a different class of reaction, the principles of Lewis acid catalysis are relevant. scilit.com In the context of α,β-unsaturated systems, Lewis acids can coordinate to the carbonyl oxygen, which can influence the electronic properties of the entire conjugated system. researchgate.netnih.gov This interaction can enhance the reactivity of the double bond towards electrophilic attack by bromine. Studies have shown Lewis acid catalysis in various reactions involving α,β-unsaturated ketones, suggesting its potential applicability in their dibromination. nih.govrsc.org

Ionic liquids (ILs) have emerged as green and efficient media for a variety of organic reactions, including halogenations. researchgate.netorganic-chemistry.org They can act as both the solvent and a catalyst or co-catalyst. tci-thaijo.org For bromination reactions, certain ionic liquids, particularly those containing bromide anions like 1-butyl-3-methylimidazolium bromide ([bmim]Br), can serve as a source of bromide ions and facilitate the reaction. researchgate.netpku.edu.cnresearchgate.net

The use of ionic liquids in the bromination of alkenes has been shown to proceed with high stereospecificity, yielding anti-addition products. researchgate.net The mechanism in bromide-containing ionic liquids is thought to involve a nucleophilic attack by the bromide ion on an alkyne-Br₂ π-complex. researchgate.net This controlled mechanism can lead to enhanced selectivity and yield compared to reactions in conventional organic solvents. The polar nature of ionic liquids can also influence reaction rates. researchgate.net Research into the application of ionic liquids for the dibromination of α,β-unsaturated ketones like benzylideneacetone is a promising area for developing more efficient and environmentally benign synthetic methods. messiah.eduresearchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Formula |

|---|---|---|

| This compound | 3,4-dibromo-4-phenylbutan-2-one | C₁₀H₁₀Br₂O |

| Benzylideneacetone | (3E)-4-Phenylbut-3-en-2-one | C₁₀H₁₀O |

| Molecular Bromine | Bromine | Br₂ |

| Carbon Tetrachloride | Tetrachloromethane | CCl₄ |

| Chloroform | Trichloromethane | CHCl₃ |

| Carbon Disulfide | Carbon disulfide | CS₂ |

| N-Bromosuccinimide (NBS) | 1-Bromo-2,5-pyrrolidinedione | C₄H₄BrNO₂ |

| Aluminum Chloride | Aluminum trichloride | AlCl₃ |

Regiochemical and Stereochemical Control in Synthesis

The synthesis of this compound from 4-phenyl-3-buten-2-one (B7806413) (also known as benzalacetone) via bromination presents challenges and opportunities in controlling the reaction's regioselectivity and stereoselectivity. The addition of bromine across the double bond can lead to the formation of two chiral centers at the C3 and C4 positions, resulting in the potential for different diastereomers.

Strategies for Chemo- and Stereoselective Transformations

The primary method for synthesizing this compound involves the direct bromination of 4-phenyl-3-buten-2-one. The control of chemo- and stereoselectivity in this transformation is crucial for obtaining the desired product in high yield and purity.

A well-established procedure for this synthesis involves dissolving 4-phenyl-3-buten-2-one in carbon tetrachloride and adding a solution of bromine in the same solvent. orgsyn.org The reaction temperature is typically maintained between 10°C and 20°C to control the reaction rate and minimize side reactions. orgsyn.org It has been noted that exposure to strong sunlight can promote the substitution of the α-hydrogen, leading to the evolution of hydrogen bromide and the formation of undesired byproducts. orgsyn.org

The mechanism of this reaction involves the electrophilic addition of bromine to the alkene. The stereochemical outcome of the addition of bromine to alkenes is typically anti, proceeding through a cyclic bromonium ion intermediate. youtube.com The attack of the bromide ion on this intermediate occurs from the face opposite to the bromine bridge, leading to the formation of the two new C-Br bonds in an anti configuration relative to each other.

The regioselectivity of the bromination is generally high, with the bromine atoms adding across the C=C double bond. However, under certain conditions, such as in the presence of acid, α-halogenation of the ketone can occur via an enol intermediate. masterorganicchemistry.comyoutube.comyoutube.com To favor the desired 1,2-addition across the double bond, the reaction is typically carried out under neutral or slightly acidic conditions and at low temperatures.

Alternative brominating agents and conditions have been explored for the bromination of α,β-unsaturated ketones. For instance, a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium provides a method for stereoselective bromination of alkenes. researchgate.net This approach is presented as a more environmentally benign alternative to using elemental bromine.

Formation and Handling of Racemic Mixtures and Diastereomers

The addition of bromine to 4-phenyl-3-buten-2-one results in the formation of two chiral centers, leading to a mixture of diastereomers, specifically the erythro and threo forms. Each of these diastereomers will exist as a pair of enantiomers, resulting in a racemic mixture of each diastereomer. The crude product obtained from the bromination of benzalacetone is often a mixture of these racemic forms. orgsyn.org

The separation of these diastereomers can be achieved through various techniques, with fractional crystallization being a common method. The different physical properties of the diastereomers, such as solubility, allow for their separation. For example, the crude product from the bromination of benzalacetone can be purified by recrystallization from boiling methanol (B129727). orgsyn.org This process can enrich one of the diastereomeric pairs.

For more challenging separations of diastereomers, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) can be employed. nih.gov Normal-phase HPLC on silica (B1680970) gel is a powerful technique for separating covalently bonded diastereomers, such as esters or amides derived from the target molecule. nih.gov

The table below summarizes a typical experimental procedure for the synthesis of this compound, highlighting the formation of a mixture of diastereomers.

| Step | Procedure | Observations/Notes |

| 1. Reaction Setup | Dissolve 100 g of pure, redistilled benzalacetone in 300 ml of carbon tetrachloride in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel. | The flask should be immersed in an ice-water bath to maintain the temperature between 10-20°C. |

| 2. Bromination | Add a cooled solution of 109.5 g of bromine in 60 ml of carbon tetrachloride through the dropping funnel as rapidly as the color is discharged. | The reaction should be shielded from direct sunlight to prevent α-hydrogen substitution. As the dibromide precipitates, the addition rate should be reduced. orgsyn.org |

| 3. Isolation | After the addition is complete, stir for an additional 4-5 minutes. Collect the precipitated dibromide by filtration. | The crude product is a mixture of racemic diastereomers. orgsyn.org |

| 4. Purification | Wash the crude product with warm 75% ethanol. Purify by dissolving in boiling methanol and cooling in an ice bath for 4 hours. | This recrystallization step helps in separating the diastereomers based on their differential solubility. The purified product is obtained as white needles. orgsyn.org |

Multi-Component and Tandem Reaction Pathways towards Analogs

While direct bromination is a primary route to this compound, other synthetic strategies, such as multi-component and tandem reactions, are valuable for accessing a broader range of structurally related butanone derivatives.

Heck-Type Coupling Reactions for Related Butanone Derivatives

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool for forming C-C bonds and can be applied to the synthesis of precursors for butanone derivatives. organic-chemistry.orgyoutube.com For instance, the Heck coupling of aryl iodides with methyl vinyl ketone (MVK) can produce 4-aryl-3-buten-2-ones, which are the direct precursors to compounds like this compound. researchgate.net

The reaction typically employs a palladium catalyst, such as palladium(II) acetate, and a base. The Heck reaction generally exhibits high trans selectivity in the resulting alkene product. organic-chemistry.org Tandem reactions involving an initial Heck coupling followed by a subsequent transformation in the same pot can provide efficient routes to more complex molecules. For example, a tandem Wittig-Heck reaction sequence can be employed, where an olefin is generated in situ and then coupled with an aryl halide. rsc.org

The table below provides a conceptual overview of a Heck-type reaction for the synthesis of a 4-phenyl-3-buten-2-one precursor.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

| Iodobenzene | Methyl vinyl ketone | Pd(OAc)₂, Base (e.g., Et₃N) | 4-Phenyl-3-buten-2-one |

Convergent and Divergent Synthetic Strategies for Functionalized Ketones

Convergent and divergent synthetic strategies offer efficient pathways to libraries of functionalized ketones, including analogs of this compound.

Convergent synthesis involves the independent synthesis of different fragments of a target molecule, which are then combined in the final steps. sigmaaldrich.com This approach can be more efficient for complex molecules as it allows for the optimization of individual reaction steps and minimizes the propagation of low yields through a long linear sequence. For the synthesis of β-aryl ketones, a convergent approach could involve the preparation of an aryl Grignard reagent and a suitable ketone or aldehyde fragment, which are then coupled. organic-chemistry.org

Divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of structurally related products. acs.org This strategy is particularly useful for generating chemical libraries for screening purposes. For instance, a core butanone structure could be synthesized and then subjected to a variety of functionalization reactions to produce a diverse set of analogs.

The following table outlines conceptual examples of convergent and divergent synthetic approaches to functionalized ketones.

| Synthetic Strategy | Description | Example Application for Ketone Synthesis |

| Convergent | Two or more fragments are synthesized separately and then joined together. sigmaaldrich.com | Synthesis of a β-aryl ketone by coupling a pre-formed aryl organometallic reagent with a ketone-containing electrophile. |

| Divergent | A common starting material is transformed into a variety of different products through different reaction pathways. acs.org | A central ketone scaffold is subjected to various reactions like halogenation, alkylation, or condensation to create a library of derivatives. |

Chemical Reactivity and Transformation Pathways of 3,4 Dibromo 4 Phenyl 2 Butanone

Nucleophilic Substitution Reactions Involving Bromine Atoms

The presence of bromine atoms, which are good leaving groups, adjacent to a carbonyl group significantly influences the molecule's susceptibility to nucleophilic substitution. The primary mechanism for these reactions is the bimolecular nucleophilic substitution (SN2) pathway.

Elucidation of Reaction Mechanisms and Kinetics

Nucleophilic substitution reactions on α-halocarbonyl compounds, such as 3,4-Dibromo-4-phenyl-2-butanone, proceed readily via an SN2 mechanism. adichemistry.com The electron-withdrawing inductive effect of the adjacent carbonyl group polarizes the carbon-bromine bond, increasing the electrophilicity of the α-carbon and making it more susceptible to nucleophilic attack. nih.gov This electronic effect enhances the reactivity of α-halo ketones in SN2 displacements compared to analogous alkyl halides. nih.gov For instance, chloroacetone has been shown to react with potassium iodide in acetone 36,000 times faster than 1-chloropropane. wikipedia.org

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). reddit.com This leads to an inversion of configuration at the stereocenter, if applicable. The transition state involves a pentacoordinate carbon atom where the nucleophile-carbon bond is forming concurrently with the carbon-halogen bond breaking. reddit.com

The kinetics of the SN2 reaction are second-order, meaning the rate is dependent on the concentration of both the α-halo ketone substrate and the nucleophile. youtube.com

Rate Law for SN2 Reaction: Rate = k[α-halo ketone][Nucleophile]

In contrast, the unimolecular nucleophilic substitution (SN1) pathway is highly unfavorable for α-halo ketones. adichemistry.com This is because the SN1 mechanism proceeds through a carbocation intermediate. A carbocation at the α-position to a carbonyl group is significantly destabilized by the adjacent partial positive charge of the carbonyl carbon and unfavorable orbital overlap, making its formation energetically prohibitive. adichemistry.com

| Reaction Pathway | Favored for α-Halo Ketones? | Mechanism | Kinetics | Stereochemistry |

| SN2 | Yes | Concerted, single step, backside attack | Second-order | Inversion of configuration |

| SN1 | No | Stepwise, via carbocation intermediate | First-order | Racemization |

Formation of Substituted Ketones and Other Organic Scaffolds

The enhanced reactivity of the α-carbon in this compound allows for the synthesis of a variety of substituted ketones through SN2 reactions with appropriate nucleophiles. youtube.com For example, reaction with sodium cyanide would introduce a cyano group, and reaction with sodium azide would yield an azido ketone, both of which are valuable intermediates for further synthetic transformations. youtube.com

More significantly, the bifunctional nature of α-halo ketones makes them powerful building blocks for the synthesis of heterocyclic compounds. nih.govwikipedia.org The two electrophilic sites—the α-carbon and the carbonyl carbon—can react with binucleophiles to form rings. wikipedia.org For example, the reaction of α-halo ketones with thioamides or thioureas is a classic method for synthesizing thiazole rings, a scaffold present in many biologically active molecules. wikipedia.org

Examples of Heterocycle Synthesis from α-Halo Ketones:

Thiazoles: Reaction with thioamides. wikipedia.org

2-Aminothiazoles: Reaction with thioureas. wikipedia.org

Pyrroles: Hantzsch pyrrole synthesis involving reaction with dicarbonyls and ammonia. wikipedia.org

Electrophilic Addition Reactions at Carbonyl or Phenyl Moiety

While the α-carbon is a key electrophilic site for substitution, the carbonyl group and the phenyl ring also possess distinct reactivity towards electrophiles.

The carbonyl oxygen contains lone pairs of electrons, making it a Lewis basic site susceptible to attack by electrophiles. Protonation of the carbonyl oxygen by an acid catalyst is a common first step in many reactions of ketones. fiveable.melibretexts.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more reactive towards even weak nucleophiles. This is a key principle in acid-catalyzed nucleophilic additions and α-halogenation reactions, which proceed through an enol intermediate. libretexts.org

The phenyl group can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.commasterorganicchemistry.com In this reaction, an electrophile attacks the π-system of the aromatic ring, leading to the substitution of a hydrogen atom. msu.edu The substituent already present on the ring, in this case, the –CH(Br)C(=O)CH3 group, dictates the rate and regioselectivity of the reaction. This group as a whole is strongly electron-withdrawing due to the inductive effects of the bromine and the carbonyl group. Therefore, it acts as a deactivating group, making the phenyl ring less reactive towards electrophiles than benzene itself. msu.edu It also directs incoming electrophiles to the meta position. msu.edu

| Site | Type of Reaction | Role of Site | Common Electrophiles |

| Carbonyl Oxygen | Electrophilic Attack | Lewis Base | H⁺ (acid catalysts) |

| Phenyl Ring | Electrophilic Aromatic Substitution | Nucleophile (π-system) | Br⁺, NO₂⁺, SO₃, R⁺, RCO⁺ |

Hydrolytic Transformations of β,γ-Dibromo Ketones

Note: this compound is an α,β-dibromo ketone with respect to the carbonyl group.

Under neutral aqueous conditions, ketones exist in equilibrium with their corresponding geminal diol hydrates, although the equilibrium typically favors the ketone form. quora.com However, under basic conditions, α-halo ketones like this compound can undergo a significant transformation known as the Favorskii rearrangement. wikipedia.orgwikipedia.org

The Favorskii rearrangement is a base-catalyzed reaction of enolizable α-halo ketones that results in the formation of carboxylic acid derivatives. adichemistry.com The mechanism is thought to proceed through the following steps:

A strong base abstracts an acidic α'-proton (a proton on the carbon on the other side of the carbonyl from the halogen) to form an enolate. adichemistry.comwikipedia.org

The enolate then undergoes an intramolecular SN2 reaction, displacing the adjacent halide to form a highly strained cyclopropanone intermediate. wikipedia.org

The nucleophile (hydroxide in the case of hydrolysis) attacks the carbonyl carbon of the cyclopropanone. wikipedia.org

The ring opens to form the most stable carbanion, which is subsequently protonated by the solvent to yield the final carboxylic acid product (or its ester or amide derivative if alkoxides or amines are used as the base). adichemistry.com

For α,α'-dihaloketones, this rearrangement can lead to the formation of α,β-unsaturated carboxylic acid derivatives. adichemistry.com This pathway represents a major hydrolytic transformation for this compound under basic conditions, competing with simple substitution reactions.

Utility as a Synthetic Intermediate and Building Block

The diverse reactivity of this compound makes it a valuable intermediate in organic synthesis for constructing more complex molecular architectures.

Development of Novel Organic Scaffolds

As previously discussed (Section 3.1.2), the ability of α-halo ketones to react with a wide range of nucleophiles is a cornerstone of their synthetic utility. They are particularly important in the synthesis of heterocyclic compounds. nih.govwikipedia.org The reaction of this compound with binucleophiles like thiourea, thioamides, or amidines can provide direct routes to substituted thiazoles, imidazoles, and other five-membered heterocycles. These scaffolds are of significant interest in medicinal chemistry and materials science.

Furthermore, α-halo ketones are precursors to α,β-unsaturated ketones. libretexts.org Elimination of HBr, often facilitated by a non-nucleophilic base like pyridine, can introduce a double bond conjugated to the carbonyl group. libretexts.org These α,β-unsaturated systems are themselves versatile intermediates, capable of undergoing Michael additions and participating as dienophiles in Diels-Alder reactions, thus opening pathways to a host of other complex molecules.

Precursors for Heterocyclic Synthesis

The compound this compound serves as a versatile precursor in the synthesis of various heterocyclic compounds. Its structure, featuring two bromine atoms at the α and β positions relative to the carbonyl group, provides multiple reactive sites for cyclization reactions. The presence of the phenyl group also influences the reactivity and imparts specific properties to the resulting heterocyclic systems. The primary pathways for its transformation into heterocyclic structures involve reactions with binucleophilic reagents, leading to the formation of five-membered rings such as thiazoles and pyrazoles.

One of the most prominent applications of α-haloketones, including dibromo derivatives like this compound, is in the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea, to produce a thiazole ring. In the case of this compound, the reaction with thiourea is expected to yield a 2-amino-4-phenyl-5-methylthiazole derivative. The mechanism proceeds through the initial formation of an S-alkylated isothiourea intermediate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Similarly, this compound can be utilized as a building block for the synthesis of pyrazoles. The reaction with hydrazine or its derivatives is a common method for constructing the pyrazole ring, often referred to as the Knorr pyrazole synthesis or related cyclocondensations. The reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine is the classical approach. While this compound is not a 1,3-dicarbonyl compound, its reactivity allows for the formation of pyrazole structures. The reaction with hydrazine would likely proceed through a series of substitution and condensation steps to form a substituted pyrazole, potentially a 3-methyl-4-phenyl-1H-pyrazole.

The following tables summarize the expected heterocyclic products from the reaction of this compound with common nucleophiles, based on established synthetic methodologies for analogous compounds.

Table 1: Synthesis of Thiazole Derivatives from this compound

| Reactant | Product | Reaction Type |

| Thiourea | 2-Amino-4-phenyl-5-methylthiazole | Hantzsch Thiazole Synthesis |

Table 2: Synthesis of Pyrazole Derivatives from this compound

| Reactant | Product | Reaction Type |

| Hydrazine | 3-Methyl-4-phenyl-1H-pyrazole | Cyclocondensation |

Detailed research findings on the direct use of this compound in these specific syntheses are not extensively documented in readily available literature. However, the principles of the Hantzsch thiazole synthesis and Knorr pyrazole synthesis are well-established for a wide range of α-haloketones and related substrates, providing a strong predictive basis for these transformations. The phenyl and methyl substituents on the butanone backbone would be incorporated into the final heterocyclic ring, offering a route to specifically substituted thiazole and pyrazole scaffolds, which are of significant interest in medicinal chemistry and materials science.

Stereochemical Investigations of 3,4 Dibromo 4 Phenyl 2 Butanone

Analysis of Diastereomeric and Enantiomeric Forms

The structure of 3,4-Dibromo-4-phenyl-2-butanone inherently allows for the existence of two pairs of enantiomers, constituting two diastereomeric pairs: (3R,4R)- and (3S,4S)-forms (one enantiomeric pair), and (3R,4S)- and (3S,4R)-forms (the second enantiomeric pair). The synthesis of this compound through the bromination of trans-4-phenyl-3-buten-2-one has been documented to yield a mixture of stereoisomers.

Despite the established synthesis, there is a conspicuous absence of published studies detailing the successful separation of these stereoisomers. Techniques such as fractional crystallization or chromatography, which are commonly employed for separating diastereomers, have not been specifically reported for this compound. Consequently, the individual properties of each diastereomer and enantiomer remain uncharacterized.

Table 1: Potential Stereoisomers of this compound

| Stereoisomer Configuration | Relationship |

| (3R, 4R) | Enantiomer of (3S, 4S) |

| (3S, 4S) | Enantiomer of (3R, 4R) |

| (3R, 4S) | Enantiomer of (3S, 4R) |

| (3S, 4R) | Enantiomer of (3R, 4S) |

| (3R, 4R) and (3R, 4S) | Diastereomers |

| (3S, 4S) and (3S, 4R) | Diastereomers |

Chiroptical Properties and Stereochemical Assignment

The chiroptical properties of a molecule, such as its specific optical rotation and circular dichroism (CD) spectrum, are fundamental to understanding its three-dimensional structure. For this compound, no experimental data on these properties have been reported in the literature. Such data would be invaluable for assigning the absolute configuration of the separated enantiomers.

Furthermore, definitive stereochemical assignment, often achieved through techniques like X-ray crystallography or advanced Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., Nuclear Overhauser Effect studies), has not been documented for any of the stereoisomers of this compound. The lack of this foundational data severely hampers a deeper understanding of its stereochemistry.

Asymmetric Synthetic Approaches to Enantiopure this compound

The development of asymmetric synthetic methods to access enantiopure compounds is a cornerstone of modern organic synthesis. For this compound, however, there are no published reports on the development of enantioselective or diastereoselective synthetic routes. General strategies for asymmetric synthesis, such as the use of chiral catalysts or auxiliaries in bromination reactions, could theoretically be applied, but specific examples for this substrate are not available in the scientific literature. The synthesis of enantiomerically pure starting materials or the use of stereoselective enzymatic reactions would also be plausible but currently remains hypothetical for this particular ketone.

Computational Predictions of Stereoisomeric Stability and Interconversion

Computational chemistry offers powerful tools to predict the relative stabilities of stereoisomers and the energy barriers for their interconversion. Through methods like density functional theory (DFT), it would be possible to model the different diastereomers of this compound and calculate their ground-state energies. These calculations could provide insights into the most stable conformations and the thermodynamic equilibrium between the diastereomeric pairs. However, a search of the existing literature reveals no such computational studies have been performed or published for this compound.

Spectroscopic Characterization and Structural Elucidation of 3,4 Dibromo 4 Phenyl 2 Butanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms. For 3,4-Dibromo-4-phenyl-2-butanone, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are essential for a complete structural assignment.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The presence of two chiral centers at positions 3 and 4 leads to the possibility of diastereomers, which would result in a more complex spectrum. The protons on the carbon adjacent to the chiral center can be diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts, potentially coupling with each other. masterorganicchemistry.comsrmist.edu.inntu.edu.sgmasterorganicchemistry.com

A detailed interpretation of the expected ¹H NMR spectrum is as follows:

Phenyl Protons (C₆H₅): The five protons on the phenyl group are expected to appear in the aromatic region, typically between δ 7.2 and 7.6 ppm. Due to the electronegative bromine atom and the rest of the molecule, the signals may be complex and show some splitting, reflecting the ortho, meta, and para positions.

Methine Protons (CH-Br): The proton at position 4 (benzylic and attached to a bromine) and the proton at position 3 (alpha to the carbonyl and attached to a bromine) are expected to appear as doublets or doublets of doublets in the region of δ 4.5-6.0 ppm. Their exact chemical shifts and coupling constants (J values) would depend on the dihedral angle between them, as predicted by the Karplus equation.

Methyl Protons (CH₃): The three protons of the methyl group (C-1) are adjacent to the carbonyl group and are expected to appear as a singlet in the region of δ 2.2-2.5 ppm. This region is characteristic of protons alpha to a carbonyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Phenyl Protons | 7.2 - 7.6 | Multiplet |

| H-4 (CHBr-Ph) | 5.0 - 5.8 | Doublet |

| H-3 (CHBr-CO) | 4.8 - 5.5 | Doublet |

| Methyl Protons (CH₃) | 2.2 - 2.5 | Singlet |

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, a distinct signal is expected for each unique carbon atom.

The interpretation of the expected ¹³C NMR spectrum is as follows:

Carbonyl Carbon (C=O): The carbon of the ketone group (C-2) is the most deshielded and is expected to appear at the downfield end of the spectrum, typically in the range of δ 195-205 ppm. thieme-connect.de

Phenyl Carbons (C₆H₅): The six carbons of the phenyl ring will show signals in the aromatic region (δ 125-140 ppm). The carbon attached to the butanone chain (ipso-carbon) will have a distinct chemical shift, as will the ortho, meta, and para carbons. The "heavy atom effect" of bromine can cause the ipso-carbon to be shielded more than expected based on electronegativity alone. stackexchange.comstackexchange.com

Carbons Bearing Bromine (C-Br): The carbons directly attached to the electronegative bromine atoms (C-3 and C-4) are expected to be deshielded and appear in the range of δ 40-60 ppm. docbrown.infodocbrown.infowordpress.com

Methyl Carbon (CH₃): The methyl carbon (C-1) alpha to the carbonyl group is expected to have a chemical shift in the range of δ 25-35 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | 195 - 205 |

| Phenyl Carbons (ipso, ortho, meta, para) | 125 - 140 |

| C-4 (CHBr-Ph) | 50 - 60 |

| C-3 (CHBr-CO) | 45 - 55 |

| C-1 (CH₃) | 25 - 35 |

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

Elucidation of Fragmentation Pathways (e.g., GC-MS)

In a typical electron ionization (EI) mass spectrum, this compound (C₁₀H₁₀Br₂O) would first form a molecular ion [M]⁺˙. Due to the presence of two bromine atoms, the molecular ion peak would appear as a characteristic triplet, with relative intensities corresponding to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are roughly 1:1). The expected nominal molecular weight is approximately 306 g/mol . guidechem.comlookchem.com

The fragmentation of the molecular ion is expected to proceed through several key pathways:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. libretexts.orgmiamioh.eduyoutube.com This would lead to the formation of an acylium ion [CH₃CO]⁺ (m/z 43) and a [C₉H₇Br₂]⁺ fragment.

Loss of Bromine: The loss of a bromine radical (Br•) from the molecular ion would result in a significant peak at [M-79]⁺ and [M-81]⁺.

Benzylic Cleavage: Cleavage of the bond between C-3 and C-4 is also likely, leading to the formation of a stable benzylic cation [C₆H₅CHBr]⁺.

McLafferty Rearrangement: While less likely in this specific structure due to the substitution pattern, a McLafferty rearrangement could occur if alternative fragmentation pathways are less favorable. youtube.com

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion |

| 304, 306, 308 | [C₁₀H₁₀Br₂O]⁺˙ (Molecular Ion Cluster) |

| 225, 227 | [M - Br]⁺ |

| 184, 186 | [C₆H₅CHBr]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

| 43 | [CH₃CO]⁺ |

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) allows for the precise determination of the mass of an ion, which in turn can be used to determine its elemental composition. For this compound, HRMS would be able to confirm the molecular formula C₁₀H₁₀Br₂O by measuring the exact mass of the molecular ion. The calculated exact mass for C₁₀H₁₀⁷⁹Br₂O is 303.9098 g/mol . lookchem.comechemi.com Any measured mass within a few parts per million (ppm) of this value would provide strong evidence for the proposed elemental composition.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For a saturated ketone, this peak typically appears around 1715 cm⁻¹. orgchemboulder.comspcmc.ac.indocbrown.info The presence of the electronegative bromine atoms alpha to the carbonyl group may cause a slight shift to a higher wavenumber. Other characteristic absorptions would include:

C-H stretching: Aromatic and aliphatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.

C=C stretching: Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

C-Br stretching: The C-Br stretching vibrations typically occur in the fingerprint region, below 800 cm⁻¹, and are often weak in the IR spectrum. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum, although it is typically weaker than in the IR spectrum. Aromatic ring vibrations often give rise to strong and characteristic Raman signals. The C-Br stretching vibrations, which may be weak in the IR, can sometimes be more readily observed in the Raman spectrum. researchgate.netmdpi.com

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 |

| C=O Stretch | 1715 - 1730 | 1715 - 1730 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| C-Br Stretch | < 800 | < 800 |

The user's strict instructions to generate a thorough, informative, and scientifically accurate article focusing solely on this compound, and to adhere to a detailed outline including specific spectroscopic data and conformational insights, cannot be met without access to this specific information. To provide such an article without direct experimental or computational data for the compound would require speculation based on similar molecules, which would violate the user's explicit instructions and the principles of scientific accuracy.

Therefore, it is not possible to generate the requested article at this time due to the unavailability of the necessary specific data for this compound.

Computational Chemistry and Theoretical Studies of 3,4 Dibromo 4 Phenyl 2 Butanone

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Geometry Optimization and Energy MinimizationThis process involves using computational methods, such as Density Functional Theory (DFT), to determine the most stable three-dimensional arrangement of atoms in the 3,4-Dibromo-4-phenyl-2-butanone molecule. The result of this calculation would be a set of optimized bond lengths, bond angles, and dihedral angles corresponding to the lowest energy conformation.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | --- |

| C-C (keto) | --- | |

| C-Br | --- | |

| C-Phenyl | --- | |

| Bond Angle (°) | O=C-C | --- |

| C-C-Br | --- | |

| Dihedral Angle (°) | Phenyl-C-C-C | --- |

Note: This table represents the type of data that would be generated from geometry optimization calculations, but no such data has been found in the literature for this specific compound.

Frontier Molecular Orbital (FMO) AnalysisFMO analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies of these orbitals and their distribution across the molecule are crucial for predicting its reactivity, electronic transitions, and kinetic stability. The HOMO-LUMO energy gap is a key indicator of a molecule's reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | --- |

| LUMO Energy | --- |

| HOMO-LUMO Energy Gap (ΔE) | --- |

Note: This table illustrates the expected output of an FMO analysis. Specific values for this compound are not available in published research.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular dynamics simulations would provide insights into the dynamic behavior of this compound over time. By simulating the movements of atoms and bonds, researchers can explore the different conformations the molecule can adopt, their relative energies, and the transitions between them. This is particularly important for flexible molecules like this compound, which has several rotatable bonds. The simulation would reveal the most populated conformational states and the energy barriers between them, providing a comprehensive understanding of its conformational landscape.

Prediction and Simulation of Spectroscopic Data

Computational methods can predict various types of spectra, which is invaluable for identifying and characterizing compounds.

Computational NMR and IR Spectral PredictionTheoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts and the vibrational frequencies that would appear in an Infrared (IR) spectrum. These predictions are based on the optimized molecular geometry and its electronic environment. Comparing predicted spectra with experimental data can confirm the structure of a synthesized compound.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectrum | Peak/Shift | Predicted Value | Experimental Value |

|---|---|---|---|

| 1H NMR (ppm) | CH3 | --- | --- |

| CH-Br | --- | --- | |

| Phenyl-H | --- | --- | |

| 13C NMR (ppm) | C=O | --- | --- |

| C-Br | --- | --- | |

| IR (cm-1) | C=O stretch | --- | --- |

| C-Br stretch | --- | --- |

Note: This table is a template for the type of data that would be generated from computational spectroscopic predictions. No such detailed computational analysis for this compound has been found.

Reaction Mechanism Elucidation and Transition State Analysis

The presence of two bromine atoms on carbons alpha to the carbonyl group suggests that this compound is a prime candidate for undergoing base-catalyzed rearrangements, such as the Favorskii rearrangement. Computational studies on analogous α,α'-dihaloketones have been instrumental in mapping out the mechanistic pathways of such reactions. These studies typically employ Density Functional Theory (DFT) to model the reaction energetics and geometries of intermediates and transition states.

One of the key reaction pathways for α,α'-dihaloketones under basic conditions is the formation of an α,β-unsaturated carbonyl compound. For this compound, this would likely proceed through an E2 elimination mechanism. However, a more complex and computationally interesting pathway is the Favorskii rearrangement, which would involve the formation of a cyclopropanone intermediate.

High-level ab initio calculations on similar α-haloketones have detailed the formation of the cyclopropanone intermediate from the corresponding enolate. These studies have identified two competing transition states for the ring closure: an "inversion" pathway and a "retention" pathway, referring to the stereochemistry at the carbon atom bearing the halogen. While direct computational studies on this compound are not available in the current literature, we can extrapolate from studies on structurally similar compounds to predict the likely transition state geometries and activation energies.

For the Favorskii rearrangement of this compound, the initial step would be the deprotonation at the α'-carbon (C-3) to form an enolate. This enolate would then undergo an intramolecular nucleophilic substitution to form a cyclopropanone intermediate. The subsequent nucleophilic attack of a base on the carbonyl carbon of the cyclopropanone, followed by ring-opening, would lead to the final rearranged product.

Computational modeling of this process would involve locating the transition state for the ring-closure step. This is a critical step in understanding the stereochemical outcome of the reaction. The analysis of the transition state geometry would reveal the degree of bond formation between the α'-carbon and the α-carbon, as well as the extent of the carbon-bromine bond cleavage.

To illustrate the expected computational findings, the following interactive data table presents hypothetical, yet plausible, energetic data for the key steps in the Favorskii rearrangement of this compound, based on DFT calculations performed on analogous systems.

| Reaction Step | Intermediate/Transition State | Calculated ΔG (kcal/mol) | Key Geometric Parameters (Å) |

| Enolate Formation | C-3 Enolate | -5.2 | C=C: 1.35, C-O: 1.28 |

| Cyclopropanone Formation (Inversion TS) | Inversion Transition State | +15.8 | C3-C4: 2.10, C4-Br: 2.50 |

| Cyclopropanone Formation (Retention TS) | Retention Transition State | +18.3 | C3-C4: 2.05, C4-Br: 2.25 |

| Cyclopropanone Intermediate | 1-Phenyl-1-bromo-2-methylcyclopropanone | +2.5 | C3-C4: 1.52, C4-C5: 1.51 |

Note: The data in this table is illustrative and based on computational studies of analogous α-haloketones. Specific values for this compound would require dedicated computational investigation.

Structure-Reactivity Relationship Studies through Computational Methods

The reactivity of this compound is intrinsically linked to its molecular structure. Computational methods provide a quantitative framework for understanding these structure-reactivity relationships. By calculating various molecular descriptors, it is possible to predict how the presence of the phenyl group and the two bromine atoms influences the molecule's chemical behavior.

Key electronic properties that govern reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the distribution of electrostatic potential. DFT calculations can provide detailed insights into these properties.

For this compound, the phenyl group is expected to have a significant electronic influence on the molecule. Its electron-withdrawing or -donating nature, depending on the reaction conditions, can affect the acidity of the α'-protons and the stability of any charged intermediates. The bromine atoms, being electronegative, will also exert a strong inductive effect, influencing the electrophilicity of the adjacent carbon atoms.

A Molecular Electrostatic Potential (MEP) map would visually represent the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the MEP map would likely show a region of negative potential (red) around the carbonyl oxygen, indicating its nucleophilic character. Regions of positive potential (blue) would be expected around the carbonyl carbon and the α-carbon bearing a bromine atom, highlighting their susceptibility to nucleophilic attack.

The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability. A smaller gap generally implies higher reactivity. Computational studies on similar bromo-phenyl derivatives can provide a basis for estimating the HOMO-LUMO gap of this compound and how it might be modulated by its structural features.

The following interactive data table summarizes key computational descriptors for this compound and its constituent functional groups, providing a basis for understanding its structure-reactivity relationship.

| Molecular Descriptor | Calculated Value | Interpretation |

| HOMO Energy | -6.8 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |

| Mulliken Charge on C4 (α-carbon) | +0.15 e | Indicates electrophilicity due to the attached bromine and phenyl groups. |

| Mulliken Charge on C2 (carbonyl carbon) | +0.45 e | Indicates a significant electrophilic site. |

Note: The data in this table is illustrative and based on general principles and computational studies of related molecules. Precise values for this compound would require specific quantum chemical calculations.

Q & A

Q. What are the recommended synthetic routes for preparing 3,4-Dibromo-4-phenyl-2-butanone, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves bromination of 4-phenyl-2-butanone using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Key parameters include temperature (0–25°C), solvent choice (e.g., CCl₄ or CH₂Cl₂), and stoichiometry to avoid over-bromination. Monitoring via thin-layer chromatography (TLC) or gas chromatography (GC) is critical for intermediate detection. For reproducibility, ensure anhydrous conditions and inert atmospheres (N₂/Ar) to suppress side reactions .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- IR Spectroscopy : Identify carbonyl (C=O) stretching (~1700 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) .

- NMR : ¹H NMR to resolve aromatic protons (δ 7.2–7.5 ppm) and methyl/methylene groups (δ 2.0–3.5 ppm); ¹³C NMR for carbonyl (δ ~200 ppm) and brominated carbons (δ 30–50 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion [M]⁺ at m/z 298 (C₁₀H₁₀Br₂O) with fragmentation patterns matching bromine isotopes .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use fume hoods and personal protective equipment (gloves, goggles) due to potential respiratory and skin irritation.

- Avoid contact with strong oxidizers to prevent exothermic reactions.

- Store in sealed containers at 2–8°C in dry, inert environments. Safety data sheets (SDS) for analogous brominated ketones recommend emergency procedures for spills (e.g., neutralization with sodium bicarbonate) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR/IR data may arise from impurities, solvent effects, or stereochemical variations. Strategies include:

- Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/EtOAc eluent).

- Computational Validation : Compare experimental spectra with density functional theory (DFT)-predicted spectra for tautomers or conformers .

- Collaborative Analysis : Cross-validate results with multiple instruments/labs to rule out calibration errors .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The α-brominated ketone undergoes SN₂ reactions with nucleophiles (e.g., amines, alkoxides) due to the electron-withdrawing carbonyl group. Kinetic studies (e.g., varying nucleophile concentration) and isotopic labeling (¹⁸O in carbonyl) can elucidate transition states. Advanced techniques like X-ray crystallography (as in ) may reveal steric effects from the phenyl group .

Q. How can researchers design experiments to study the compound’s potential as a synthetic intermediate for bioactive molecules?

- Methodological Answer :

- Coupling Reactions : Test Suzuki-Miyaura cross-coupling using Pd catalysts to replace bromine with aryl/heteroaryl groups .

- Biological Assays : After derivatization, screen for antimicrobial activity via microdilution assays (MIC values) or cytotoxicity using MTT assays on cancer cell lines .

- Stability Studies : Monitor degradation under physiological conditions (pH 7.4, 37°C) via HPLC to assess suitability for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.